molecular formula C16H25BN2O6 B12986526 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid

3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid

Cat. No.: B12986526
M. Wt: 352.2 g/mol
InChI Key: OLHUPXIXFDSXGK-UHFFFAOYSA-N
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Description

3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of two tert-butoxycarbonylamino groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable building block in organic synthesis and various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-diaminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is primarily related to its boronic acid functionality. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is unique due to the presence of two Boc-protected amino groups, which provide additional sites for functionalization and enhance its versatility in synthetic applications. This distinguishes it from other similar compounds that may have only one Boc-protected amino group or different substitution patterns on the phenyl ring .

Properties

Molecular Formula

C16H25BN2O6

Molecular Weight

352.2 g/mol

IUPAC Name

[3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid

InChI

InChI=1S/C16H25BN2O6/c1-15(2,3)24-13(20)18-11-8-7-10(17(22)23)9-12(11)19-14(21)25-16(4,5)6/h7-9,22-23H,1-6H3,(H,18,20)(H,19,21)

InChI Key

OLHUPXIXFDSXGK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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